molecular formula C12H17N3 B13008703 N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

Cat. No.: B13008703
M. Wt: 203.28 g/mol
InChI Key: TYLFNTCAJWNGTR-UHFFFAOYSA-N
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Description

N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a heterocyclic compound that features a bipyridine core with methyl and amine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl-2-pyridylamine with a suitable aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control temperature, pressure, and reaction time, optimizing the synthesis for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can yield fully saturated bipyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include N-oxide derivatives, fully saturated bipyridine compounds, and various substituted bipyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry, but lacks the methyl and amine substituents.

    4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at different positions.

    6,6’-Dimethyl-2,2’-bipyridine: Another related compound with methyl groups at the 6-position.

Uniqueness

N,2’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N,6-dimethyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C12H17N3/c1-9-10(6-7-12(13-2)15-9)11-5-3-4-8-14-11/h6-7H,3-5,8H2,1-2H3,(H,13,15)

InChI Key

TYLFNTCAJWNGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)C2=NCCCC2

Origin of Product

United States

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